2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide
Description
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide is a sulfonamide derivative featuring a benzenecarboxamide backbone substituted with a 2-cyanophenylsulfonyl group at the 2-position and a 4-methoxyphenyl group attached via the nitrogen atom. The sulfonamide group (-SO₂-NR₂) is a hallmark of bioactive molecules, often associated with antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-27-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)28(25,26)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIVFICUNVIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide , often referred to as a novel sulfonamide derivative, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 354.42 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : This compound has been shown to inhibit GSK3 activity, which is implicated in various metabolic disorders and cancer pathways . GSK3 inhibition can lead to increased insulin sensitivity and reduced hyperglycemia.
- Modulation of Protein Tyrosine Phosphatases (PTPs) : The compound acts as a modulator of PTPs, contributing to the regulation of insulin signaling pathways. This property is particularly relevant for treating metabolic disorders such as diabetes .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends to several therapeutic areas:
- Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : It has been reported to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory conditions .
- Metabolic Disorders : The ability to modulate insulin signaling makes this compound a candidate for treating metabolic disorders such as type 2 diabetes and obesity. Studies indicate improvements in glucose tolerance and lipid profiles in animal models .
Case Studies
Several studies have investigated the biological effects of this compound:
-
In Vitro Cancer Cell Studies :
- A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.
- Diabetes Model :
-
Inflammation Model :
- In an experimental model of inflammation, the compound demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Antitumor Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor properties. The mechanisms of action often involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Case Study:
A study evaluated the efficacy of this compound against various cancer cell lines. The results showed that it inhibited cell growth with varying IC values:
| Cell Line | IC (μM) |
|---|---|
| A2780 (Ovarian) | 5.2 |
| HCT-116 (Colon) | 4.8 |
| MIA PaCa-2 (Pancreatic) | 3.9 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Cardiovascular Effects
Sulfonamides are known to influence cardiovascular functions. Preliminary studies indicate that this compound may modulate perfusion pressure and coronary resistance.
Experimental Design:
In isolated rat heart models, various doses of the compound were administered to assess their impact on cardiovascular parameters:
| Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|---|
| Control | None | - | 0 |
| Test | Compound | 1 | -15 |
| Test | Compound | 10 | -25 |
The results indicated a significant reduction in perfusion pressure at higher doses, suggesting potential therapeutic applications in cardiovascular diseases.
Other Pharmacological Activities
Beyond antitumor and cardiovascular effects, this compound may also exhibit antibacterial properties and influence metabolic pathways.
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents.
- Metabolic Modulation : Research suggests that sulfonamide derivatives can inhibit enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.
Synthesis and Mechanism of Action
The synthesis of 2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide typically involves multiple steps including the formation of sulfonamide linkages and carboxamide functionalities. The exact mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve interactions with specific cellular targets such as kinases and other signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
A critical comparison with structurally related sulfonamides and carboxamides highlights the role of substituents on physicochemical and biological properties:
Key Observations:
- Electron-withdrawing vs. donating groups: The 2-cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in , methyl in ) and electron-withdrawing halogens (e.g., chloro in ). Cyano groups may enhance binding to electrophilic enzyme active sites compared to methoxy or methyl substituents .
- Hydrogen bonding: Compounds like N-(2-Formylphenyl)-4-methylbenzenesulfonamide form C–H⋯O hydrogen bonds in crystal lattices, stabilizing their three-dimensional structures . The target compound’s cyanophenyl group may similarly participate in dipole interactions or π-stacking.
- Heterocyclic vs.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
